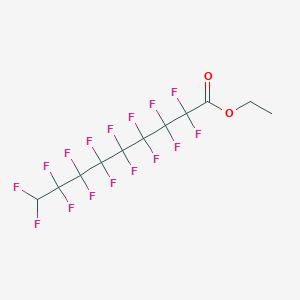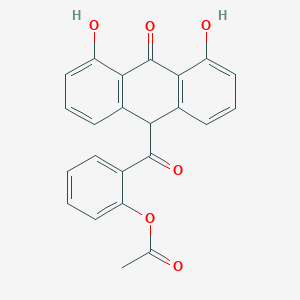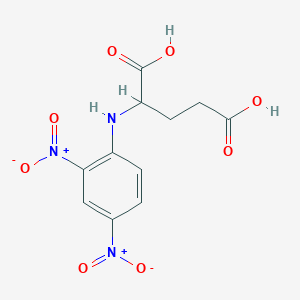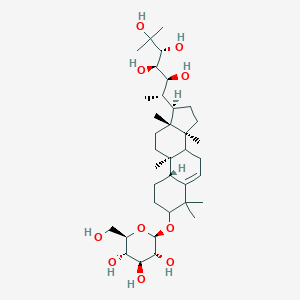
3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol
Vue d'ensemble
Description
The compound "3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol" is not directly studied in the provided papers. However, the papers do discuss related compounds with methoxy and phenyl groups, which can provide insights into the behavior of similar molecular structures. For instance, the presence of methoxy groups at different positions on the phenyl ring can significantly affect the π-delocalization within the conjugate system, as seen in the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione .
Synthesis Analysis
The synthesis of related compounds involves various reactions, including acid-catalyzed ring closures as demonstrated in the conversion of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to the corresponding 2-phenyl-1-indanone . This suggests that the synthesis of "3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol" could potentially involve similar acid-catalyzed processes or other organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of compounds with methoxy and phenyl groups has been characterized using techniques like X-ray single-crystal analysis and quantum chemical calculations . These studies reveal how the orientation of methoxy groups and the presence of other substituents can influence the overall molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of methoxy-phenyl compounds can involve various transformations, such as tautomerism and proton transfer, as seen in the study of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol . Additionally, enzymatic resolution has been used to study the enantioselectivity of methoxy-phenyl compounds, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-phenyl compounds are influenced by their molecular structure. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits chromic effects and solvatochromism, indicating that the compound's properties can change in response to external stimuli . Similarly, the electronic structure, wavefunctional properties, and non-covalent interactions of 1-phenyl-3(4-methoxyphenyl)-2-propenone have been analyzed to understand its behavior in different environments .
Applications De Recherche Scientifique
Charge Transport and Recombination in Organic Solar Cells
Research on the charge carrier transport and recombination in polymer/fullerene organic solar cells, such as those involving poly[2-methoxy-5-(3,7-dimethyloctyloxy)-phenylene vinylene] (MDMO-PPV) mixed with PCBM, highlights the importance of molecular design in enhancing solar cell efficiency. These studies demonstrate how variations in the chemical structure impact the mobility and recombination of charge carriers, crucial for the development of high-efficiency organic photovoltaic devices (Pivrikas et al., 2007).
Biological Activity and Toxicity of Pimpinella Species
Research on Pimpinella species, which contain chemically related compounds, has revealed a broad spectrum of biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects. These findings suggest potential therapeutic and industrial applications for compounds extracted from this genus. The studies also discuss the toxic potential of certain compounds, highlighting the importance of identifying and characterizing the active components for safe and effective use (Tepe & Tepe, 2015).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory activities. CGA's effects on lipid and glucose metabolism suggest its potential in treating metabolic disorders. This review emphasizes the need for further research to optimize the biological and pharmacological effects of CGA (Naveed et al., 2018).
Mechanisms of β-O-4 Bond Cleavage in Lignin Acidolysis
Investigations into the acidolysis of lignin, focusing on the cleavage of β-O-4 bonds, provide insight into the degradation and valorization of lignin, a major component of lignocellulosic biomass. Understanding these mechanisms is crucial for the development of sustainable methods for converting lignin into valuable chemicals and fuels (Yokoyama, 2015).
Syringic Acid: Pharmacological and Industrial Importance
Syringic acid, a phenolic compound, shows promise in the prevention and treatment of various diseases due to its antioxidant, antimicrobial, and anti-inflammatory properties. Its strong antioxidant activity and potential to modulate enzyme activity make it a candidate for therapeutic and industrial applications (Srinivasulu et al., 2018).
Propriétés
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-13-8-9-17(19-2)16(12-13)15(10-11-18)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGTUTJXBDQGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457328 | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
CAS RN |
124937-73-1 | |
| Record name | 2-Methoxy-5-methyl-γ-phenylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYLPROPAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UH4HA2MDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



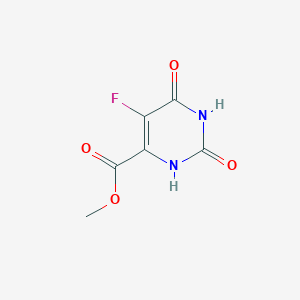
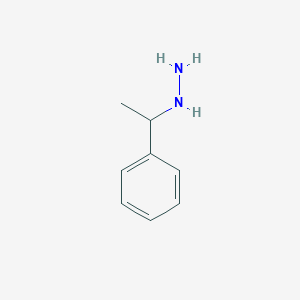
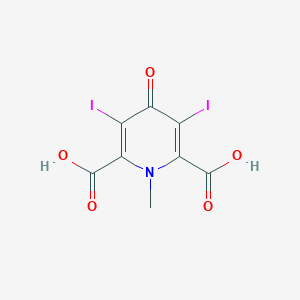
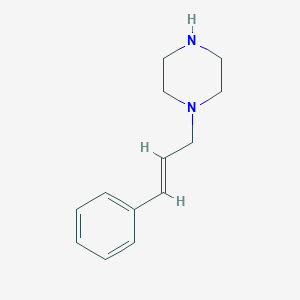
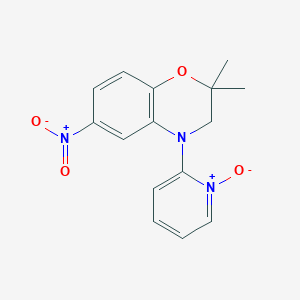
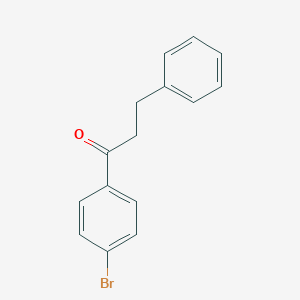
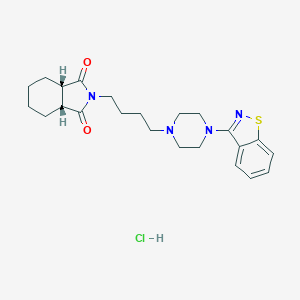
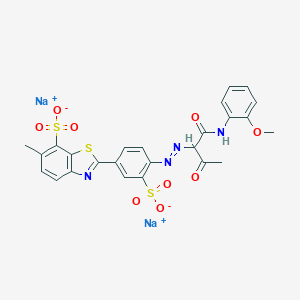
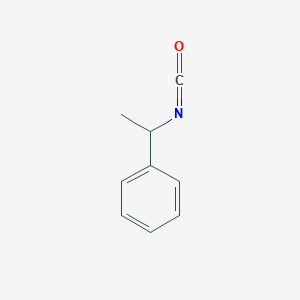
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
